

# Thermodynamic & Conformational Profile of Chlorocyclooctane

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## Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

Cat. No.: B075050

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## Executive Summary

**Chlorocyclooctane** (CAS 1556-08-7) represents a distinct class of medium-ring halides where transannular strain and conformational mobility dominate physicochemical behavior. Unlike the rigid chair of cyclohexane or the planar cyclobutane, the eight-membered ring of **chlorocyclooctane** exists in a dynamic equilibrium of high-energy conformers. This guide provides a rigorous analysis of its thermodynamic stability, phase transition properties, and synthetic pathways, serving as a foundational reference for its utilization in drug scaffold synthesis and physical organic chemistry.

## Molecular Architecture & Conformational Dynamics

The thermodynamic baseline of **chlorocyclooctane** is defined by the complex potential energy surface (PES) of the cyclooctane ring. The unsubstituted ring fluctuates primarily between the Boat-Chair (BC) and Crown conformers.

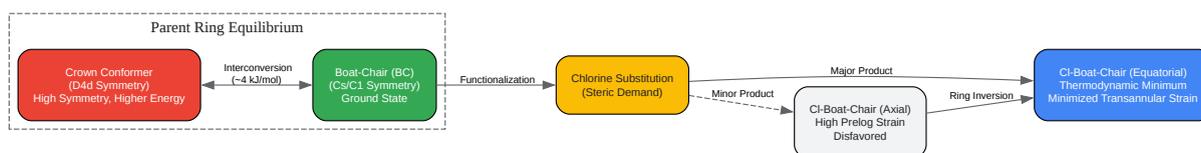
## Conformational Energetics

The introduction of a chlorine substituent perturbs this equilibrium. In medium rings (C8–C11), transannular repulsive interactions (Prelog strain) between hydrogen atoms across the ring are significant.<sup>[1]</sup>

- **Parent Ring Dynamics:** The Boat-Chair (BC) form is generally considered the ground state for cyclooctane, being approximately 4–6 kJ/mol more stable than the Crown form due to minimized torsional strain, despite some transannular H···H repulsion.
- **Substituent Effect:** In **chlorocyclooctane**, the bulky chlorine atom avoids "axial-like" positions that exacerbate transannular strain. The energetic preference drives the chlorine toward "equatorial-like" positions on the BC framework, minimizing 1,3- and 1,5-transannular interactions.

## Visualization of Conformational Pathways

The following diagram illustrates the logical flow of conformational interconversion and the stabilization provided by the equatorial orientation of the halogen.



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Figure 1: Conformational energy landscape showing the preference for equatorial placement of chlorine in the Boat-Chair framework.

## Thermophysical Characterization

Experimental data for **chlorocyclooctane** is less abundant than for smaller ring homologs. The values below represent a synthesis of direct experimental measurements and high-confidence predictive models based on group contribution methods (Joback/Stein).

## Physicochemical Data Table

Property	Value	Condition/Note	Source
Molecular Formula	C <sub>8</sub> H <sub>15</sub> Cl	-	-
Molecular Weight	146.66 g/mol	-	IUPAC
Boiling Point	85–86 °C	@ 21 Torr (2.8 kPa)	[1]
Boiling Point (Est.)	~185 °C	@ 760 Torr (Atmospheric)	Extrapolated
Density	0.95 ± 0.05 g/cm <sup>3</sup>	@ 20 °C (Predicted)	[2]
Refractive Index ( )	~1.46–1.47	Estimated from homologs	-
Flash Point	> 60 °C	Combustible Liquid	[1]
LogP (Octanol/Water)	3.7–4.1	Lipophilic	[2]

## Enthalpy of Formation ( )

Direct combustion calorimetry data for **chlorocyclooctane** is scarce. However, we can derive a reliable estimate using the experimental value for cyclooctane and the increment for secondary chloride substitution.

- Cyclooctane

:  $-156.2 \pm 1.2$  kJ/mol [3].

- Chloro-substitution increment: Replacing a secondary H with Cl typically raises

(makes it less negative) by approximately 10–20 kJ/mol due to the bond energy difference between C-H and C-Cl, balanced by the heat of vaporization changes.

- Estimated

**(Chlorocyclooctane):** -135 to -145 kJ/mol.

This reduced stability relative to acyclic isomers (like 1-chlorooctane) is a direct thermodynamic signature of the ring strain energy (approx. 40–50 kJ/mol) inherent to the eight-membered ring.

## Experimental Protocol: Synthesis & Purification

To obtain thermodynamic-grade samples, high purity is essential. The following protocol utilizes the conversion of cyclooctanol to **chlorocyclooctane** via thionyl chloride, chosen for its simplified purification (gaseous byproducts).

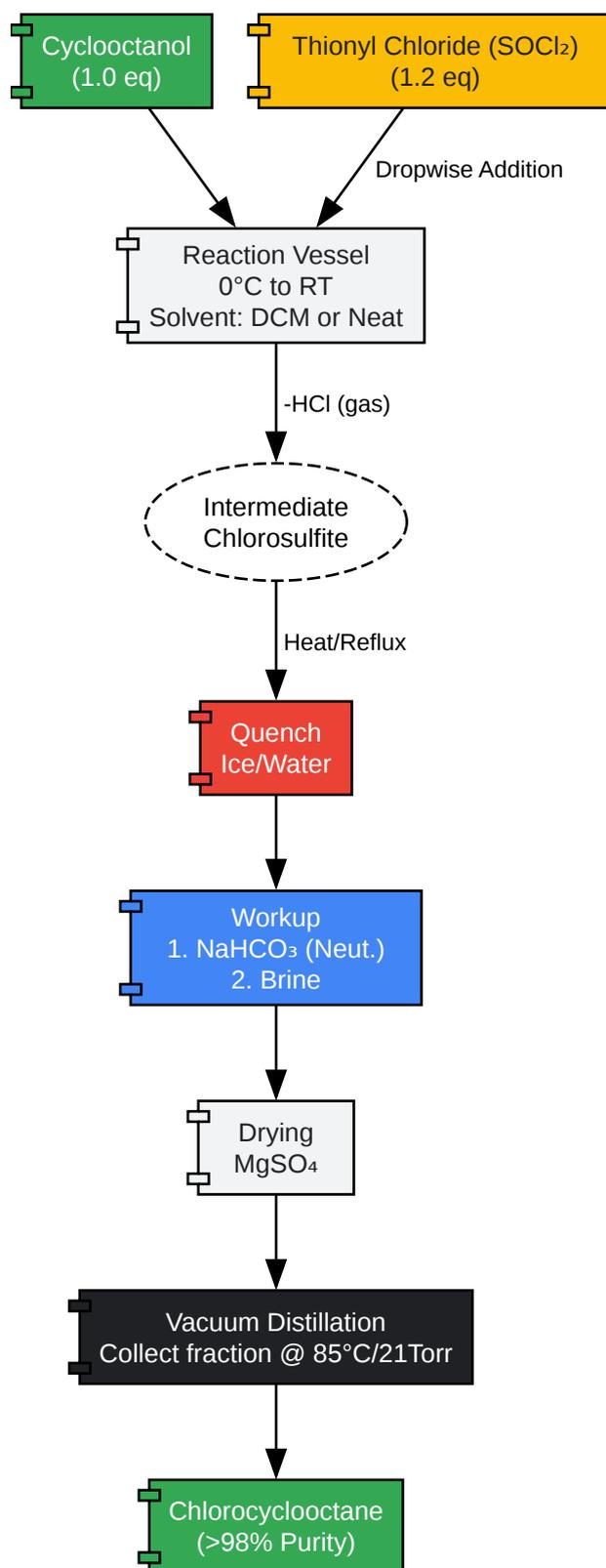
## Reaction Mechanism & Workflow

The reaction proceeds via an

(with inversion) or

(retention) mechanism depending on conditions. In the absence of pyridine,

is favored, often retaining the configuration, though conformational mobility in C8 rings makes stereospecificity less critical than in rigid systems.



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Figure 2: Synthetic workflow for the preparation of high-purity **chlorocyclooctane**.

## Step-by-Step Methodology

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Vent the condenser to a scrubber (NaOH trap) to neutralize HCl/SO<sub>2</sub> gases.
- Charging: Add Cyclooctanol (0.1 mol, 12.8 g) and dry Dichloromethane (DCM, 50 mL) to the flask. Cool to 0 °C in an ice bath.
- Addition: Charge the addition funnel with Thionyl Chloride (0.12 mol, 8.7 mL). Add dropwise over 30 minutes, maintaining temperature < 10 °C.
- Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour, then heat to gentle reflux (40 °C) for 2 hours to drive the reaction to completion and expel SO<sub>2</sub>.
- Workup:
  - Cool the mixture to room temperature.
  - Pour slowly onto 100 g of crushed ice.
  - Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).
  - Wash combined organics with sat. (2 x 50 mL) until evolution of ceases.
  - Wash with Brine (50 mL).
- Purification: Dry over anhydrous, filter, and concentrate via rotary evaporation.
- Distillation: Perform vacuum distillation. Collect the fraction boiling at 85–86 °C at 21 Torr.

## Applications in Drug Development

In medicinal chemistry, **chlorocyclooctane** serves as a lipophilic scaffold and a precursor for installing the cyclooctyl group, a moiety used to probe the size of hydrophobic binding pockets.

- Lipophilicity (LogP ~4.0): The high lipophilicity requires careful handling in biological assays; formulation with cyclodextrins or DMSO stocks is recommended.
- Reactivity: The secondary chloride is moderately reactive. It undergoes elimination to cyclooctene more readily than acyclic counterparts due to the relief of transannular strain upon formation of the center.

## References

- ChemicalBook. (2023). **Chlorocyclooctane** Product Properties and Safety. Retrieved from
- PubChem. (2025).[2][3] **Chlorocyclooctane** Compound Summary. National Library of Medicine. Retrieved from
- Revista de Chimie. (2008). Thermochemistry of Eight Membered Ring Hydrocarbons. The Enthalpy of Formation of Cyclooctane. Retrieved from
- NIST WebBook. (2024). Cyclooctane Thermochemical Data. National Institute of Standards and Technology.[4][5] Retrieved from

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## Sources

- [1. dalalinstitute.com \[dalalinstitute.com\]](https://dalalinstitute.com)
- [2. Chlorocyclobutane | C<sub>4</sub>H<sub>7</sub>Cl | CID 70712 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Chlorocyclobutane)
- [3. Chlorocyclooctane | C<sub>8</sub>H<sub>15</sub>Cl | CID 73782 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Chlorocyclooctane)

- [4. cyclooctane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables \(WTT\) \[wtt-pro.nist.gov\]](#)
- [5. Cyclooctane \[webbook.nist.gov\]](#)
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